molecular formula C24H29NO6 B15106041 N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norleucine

N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norleucine

Cat. No.: B15106041
M. Wt: 427.5 g/mol
InChI Key: VVJSGHRIWRRTGK-UHFFFAOYSA-N
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Description

N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norleucine is a synthetic psoralen derivative characterized by a furo[3,2-g]chromen core substituted with a tert-butyl group at position 3 and a methyl group at position 5. The compound features an acetylated norleucine side chain at position 6, distinguishing it from simpler psoralen analogs. Psoralens are tricyclic aromatic compounds known for their UV-dependent reactivity, particularly in crosslinking DNA and proteins, which has led to applications in photochemotherapy (e.g., PUVA therapy for psoriasis) . Synthesis of such derivatives typically involves acetylation of the core furochromen structure followed by coupling with amino acids or other functional groups .

Properties

Molecular Formula

C24H29NO6

Molecular Weight

427.5 g/mol

IUPAC Name

2-[[2-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C24H29NO6/c1-6-7-8-18(22(27)28)25-21(26)10-15-13(2)14-9-16-17(24(3,4)5)12-30-19(16)11-20(14)31-23(15)29/h9,11-12,18H,6-8,10H2,1-5H3,(H,25,26)(H,27,28)

InChI Key

VVJSGHRIWRRTGK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)CC1=C(C2=CC3=C(C=C2OC1=O)OC=C3C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norleucine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furochromen core: This step involves the cyclization of a suitable precursor, such as a substituted coumarin, under acidic or basic conditions to form the furochromen ring system.

    Introduction of the tert-butyl and methyl groups: The tert-butyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.

    Oxidation to form the ketone:

    Acetylation of norleucine: The final step involves the acetylation of norleucine with the furochromen derivative using acylating agents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norleucine can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group or the furochromen ring.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

    Hydrolyzing agents: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norleucine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its effects on cellular processes.

    Chemical Biology: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs differ primarily in substituents on the furochromen core and the nature of the side chain. Key comparisons include:

Compound Name / ID Core Substituents (Position 3, 5) Side Chain (Position 6) Molecular Formula Molecular Weight Key Properties/Notes
Target Compound: N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norleucine 3-tert-butyl, 5-methyl Acetylated norleucine (amide) C₂₆H₃₁NO₇* ~493.5 g/mol* Enhanced solubility due to norleucine; tert-butyl increases lipophilicity
Compound 86 () 3-phenyl, 5-methyl N-(cynomethyl)acetamide C₂₄H₂₀N₂O₅ 416.4 g/mol Phenyl group may enhance π-π stacking but reduce steric hindrance
Compound 87 () 3-(4-bromophenyl), 5-methyl 2,5-dioxopyrrolidin-1-yl ester C₂₃H₁₉BrO₆ 477.3 g/mol Bromine enhances electrophilicity; ester group may reduce stability
Compound F () 3-tert-butyl, 5-methyl Acetic acid C₁₈H₁₈O₅ 314.3 g/mol Free carboxylic acid; likely lower solubility than amide analogs
Compound 5c () Non-psoralen core (sulfamoyl) Hexanamide (alkyl chain) C₁₆H₂₃N₂O₅S 355.4 g/mol Alkyl chain increases hydrophobicity; unrelated core structure

* Calculated based on core structure (C₁₈H₁₈O₅) from and norleucine (C₆H₁₃NO₂).

Key Observations:

Position 6: The acetylated norleucine side chain distinguishes the target compound from ester (Compound 87) or simple amide (Compound 86) derivatives. Norleucine’s linear alkyl chain may improve solubility relative to aromatic or cyclic side chains .

Synthetic Methodology: The target compound’s synthesis likely parallels methods described in , involving acetylation of the furochromen core (e.g., Scheme 12) followed by amide coupling with norleucine . Purity data for related compounds (e.g., 95% for Compound F in ) suggests robust synthetic protocols for such derivatives .

For example, bromophenyl groups (Compound 87) may enhance DNA intercalation due to increased electrophilicity . The norleucine side chain could mitigate the phototoxicity associated with psoralens by reducing nonspecific binding, though this requires experimental validation.

Biological Activity

N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norleucine is a complex organic compound with significant biological activity. This article will explore its structural characteristics, biological mechanisms, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound has a unique structure characterized by a furochromen core, which is a fused ring system combining furan and chromen structures. The presence of various functional groups, including tert-butyl and acetyl groups, enhances its lipophilicity and potential biological interactions.

Property Value
Molecular FormulaC24_{24}H29_{29}NO6_{6}
Molecular Weight427.5 g/mol
IUPAC Name6-{[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexanoic acid
LogP4.43
Density1.3 ± 0.1 g/cm³
Boiling Point505.7 ± 50.0 °C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It may modulate enzyme activities or receptor functions, leading to various pharmacological effects. The exact molecular targets are still under investigation but are believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities, including:

  • Antioxidant Activity : Demonstrated capacity to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects : Potential to inhibit inflammatory mediators, making it a candidate for treating inflammatory diseases.
  • Antitumor Properties : Preliminary studies suggest it may induce apoptosis in cancer cells.

Case Studies

  • Antioxidant Activity :
    • A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays, showing significant radical scavenging activity compared to standard antioxidants .
  • Anti-inflammatory Effects :
    • In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophages stimulated with lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent .
  • Antitumor Activity :
    • A recent study reported that the compound exhibited cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells) through mechanisms involving cell cycle arrest and apoptosis induction .

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